

Measuring High Intracellular Ca²⁺ Concentrations with Calcium Green-5N AM: A Technical Guide

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Compound of Interest

Compound Name: Calcium Green-5N AM

Cat. No.: B13915635

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Calcium Green-5N AM**, a low-affinity fluorescent indicator specifically suited for measuring high intracellular calcium (Ca²⁺) concentrations. This document details the probe's properties, experimental protocols, and its application in relevant signaling pathways, offering a valuable resource for researchers in cellular biology, neuroscience, and drug discovery.

Introduction to Calcium Green-5N AM

Calcium Green-5N is a visible light-excitable fluorescent dye designed to exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺. Its acetoxymethyl (AM) ester form, **Calcium Green-5N AM**, is cell-permeant, allowing for straightforward loading into live cells. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of the indicator in the cytoplasm.

A key feature of Calcium Green-5N is its relatively low affinity for Ca²⁺, making it an ideal tool for monitoring cellular events associated with large and rapid spikes in intracellular Ca²⁺, such as those observed during glutamate excitotoxicity in neurons or within subcellular compartments like mitochondria where Ca²⁺ levels are expected to be high.^{[1][2][3]}

Core Properties and Quantitative Data

The utility of **Calcium Green-5N AM** in experimental settings is defined by its specific physicochemical and fluorescent properties. The following tables summarize the key quantitative data for this indicator.

Table 1: Spectral and Chemical Properties

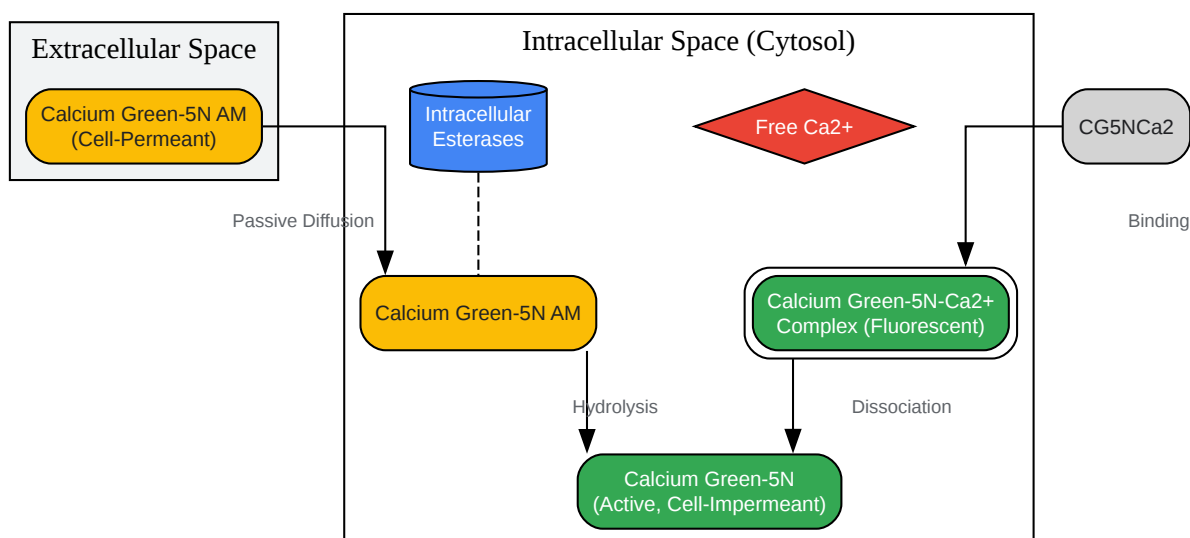
Property	Value	Reference(s)
Excitation Wavelength (Ex)	~506 nm	[4][5]
Emission Wavelength (Em)	~531-532 nm	
Dissociation Constant (Kd) for Ca ²⁺	~4.29 μ M - 14 μ M	
Fluorescence Intensity Increase	~14.7 to 38-fold	
Molecular Weight	1335.96 g/mol	
Solvent for Stock Solution	Anhydrous DMSO	

Table 2: Storage and Handling

Condition	Recommendation	Reference(s)
Solid Form	Store at -20°C, protected from light and moisture.	
DMSO Stock Solution	Aliquot and store at -20°C or -80°C, desiccated and protected from light. Stable for up to 6 months at -80°C.	
Aqueous Working Solutions	Prepare fresh on the day of the experiment.	

Mechanism of Action and Cellular Processing

The use of **Calcium Green-5N AM** relies on a multi-step process that begins with its passive diffusion across the plasma membrane and ends with the intracellular detection of Ca^{2+} .



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Mechanism of **Calcium Green-5N AM** loading and Ca^{2+} detection.

Experimental Protocols

The following sections provide detailed methodologies for the use of **Calcium Green-5N AM** in cell-based assays.

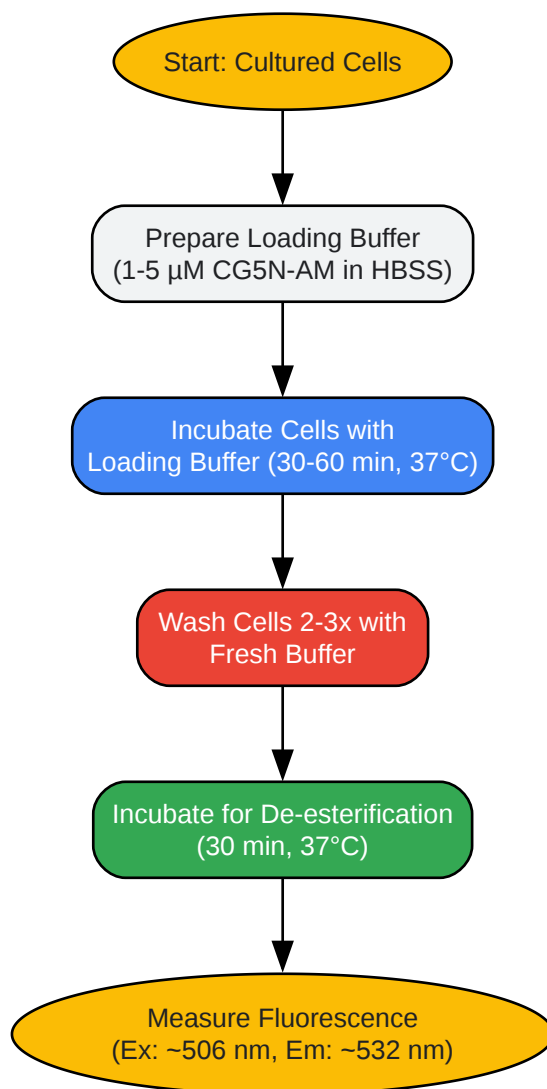
Preparation of Stock and Loading Solutions

- Prepare a 2 to 5 mM Stock Solution: Dissolve the **Calcium Green-5N AM** in high-quality, anhydrous DMSO. For example, to make a 5 mM stock solution from 50 μg of the dye (MW = 1335.96), add 7.48 μL of DMSO.
- Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C , protected from light.

- Prepare Loading Buffer: The final loading concentration typically ranges from 1 to 5 μM . Dilute the DMSO stock solution into a physiologically compatible buffer, such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cell type.
 - Optional: To aid in the dispersion of the AM ester in the aqueous loading buffer, the nonionic detergent Pluronic® F-127 can be added to the diluted dye at a final concentration of 0.02-0.04%.

Cell Loading Protocol

- Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and grow to the desired confluency.
- Remove Culture Medium: Aspirate the culture medium from the cells.
- Add Loading Buffer: Add the freshly prepared loading buffer containing **Calcium Green-5N AM** to the cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal time and temperature may need to be determined empirically for each cell type.
- Wash: Remove the loading buffer and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular dye.
- De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.
- Measurement: The cells are now ready for fluorescence measurement.



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Experimental workflow for cell loading with **Calcium Green-5N AM**.

Fluorescence Measurement

Fluorescence can be measured using various instruments, including:

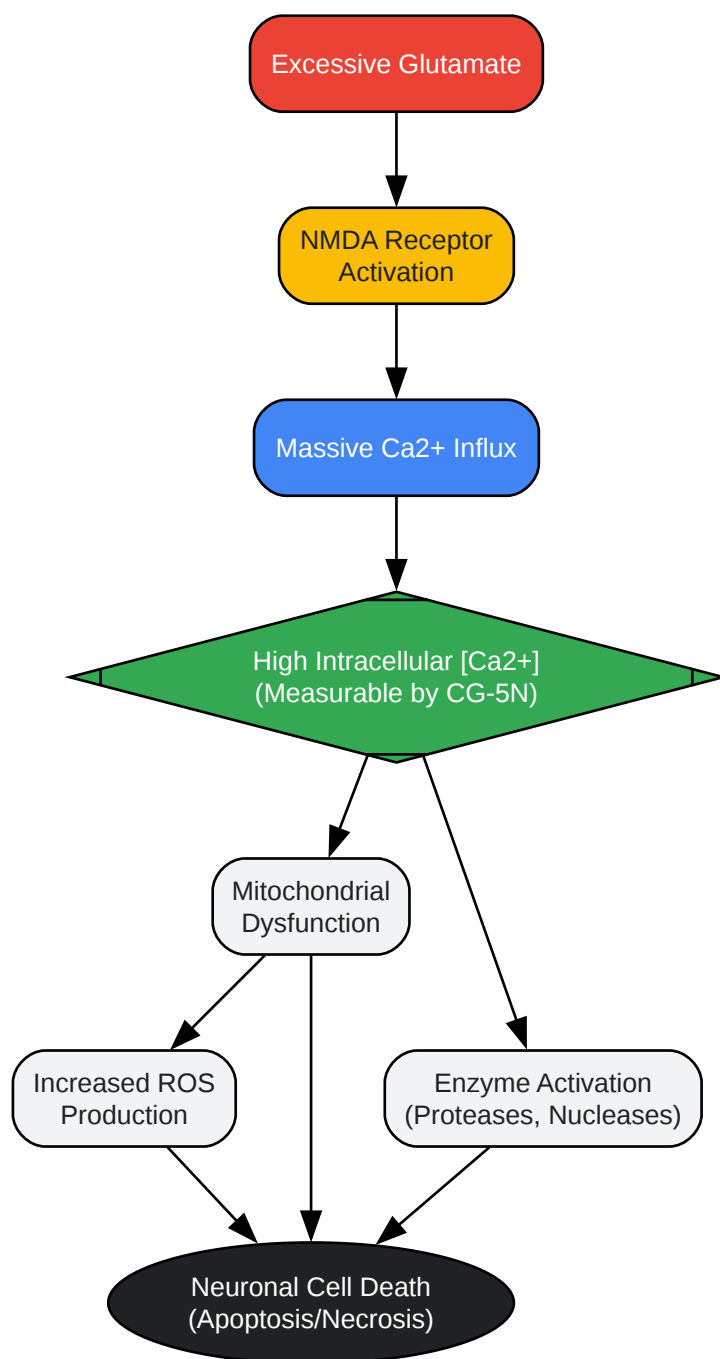
- Fluorescence Microscope: For single-cell imaging and qualitative or semi-quantitative analysis of Ca²⁺ dynamics.
- Fluorescence Plate Reader: For high-throughput screening and quantitative analysis of Ca²⁺ responses in a cell population.

- Flow Cytometer: For analyzing Ca^{2+} levels in individual cells within a large, heterogeneous population.

When setting up the measurement, use an excitation source and emission filter set appropriate for the spectral properties of Calcium Green-5N (Ex ~506 nm, Em ~532 nm), similar to those used for FITC or GFP.

Application in a High Ca^{2+} Signaling Pathway: Glutamate Excitotoxicity

A prime application for Calcium Green-5N is the study of neuronal glutamate excitotoxicity, a pathological process implicated in stroke and neurodegenerative diseases. This process is characterized by excessive stimulation of glutamate receptors, leading to a massive and sustained influx of Ca^{2+} , which in turn activates downstream cell death pathways.



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Signaling pathway of glutamate-induced excitotoxicity.

In this context, the low Ca²⁺ affinity of Calcium Green-5N allows for the accurate measurement of the micromolar concentrations of intracellular free Ca²⁺ that are reached during excitotoxic events, which would saturate higher-affinity indicators.

Conclusion

Calcium Green-5N AM is a powerful tool for the investigation of cellular processes involving high concentrations of intracellular Ca^{2+} . Its low affinity for Ca^{2+} and straightforward loading protocol make it particularly valuable for studies in neuroscience, mitochondrial function, and other areas where large Ca^{2+} transients are of interest. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this indicator to gain deeper insights into the complex roles of calcium signaling in health and disease.

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